molecular formula C4H4BrN3 B1444788 5-Bromopyridazin-4-amine CAS No. 55928-90-0

5-Bromopyridazin-4-amine

Cat. No.: B1444788
CAS No.: 55928-90-0
M. Wt: 174 g/mol
InChI Key: KYXLLQKHVRNCCS-UHFFFAOYSA-N
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Description

5-Bromopyridazin-4-amine: is a heterocyclic organic compound with the molecular formula C4H4BrN3 . It is a derivative of pyridazine, featuring a bromine atom at the 5-position and an amino group at the 4-position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazin-4-amine typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Bromopyridazin-4-amine in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it could inhibit inflammatory mediators or disrupt microbial cell functions, contributing to its potential as an anti-inflammatory or antimicrobial agent .

Comparison with Similar Compounds

  • 4-Amino-5-bromopyridazine
  • 5-Bromo-4-pyridazinamine
  • 4-Pyridazinamine, 5-bromo-

Comparison: Compared to these similar compounds, 5-Bromopyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the bromine atom and the amino group in specific positions allows for distinct interactions in chemical reactions and biological systems .

Biological Activity

5-Bromopyridazin-4-amine, a heterocyclic compound with the molecular formula C4H4BrN3\text{C}_4\text{H}_4\text{BrN}_3, has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and an amino group at the 4-position of the pyridazine ring. The structural features of this compound contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC4H4BrN3
Molecular Weight190.00 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors involved in various pathways, contributing to its potential therapeutic effects:

  • Antimicrobial Activity : The compound may disrupt microbial cell functions, leading to cell death.
  • Anticancer Activity : It can inhibit the proliferation of cancer cells by targeting signaling pathways involved in tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively.

Case Study : A study evaluated several derivatives of this compound for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Research Findings :

  • A study demonstrated that this compound significantly inhibited the growth of HeLa cells (cervical cancer) with an IC50 value indicating effective cytotoxicity .
  • Another investigation highlighted its activity against multiple cancer types, including breast and lung cancers, suggesting a broad-spectrum anticancer effect .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
5-Chloropyridazin-4-amineModerateModerate
Pyridazin-4-olLowLow

The presence of the bromine atom in this compound enhances its reactivity compared to chlorinated or unsubstituted analogs, contributing to its superior biological activities.

Properties

IUPAC Name

5-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXLLQKHVRNCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733480
Record name 5-Bromopyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55928-90-0
Record name 5-Bromopyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromination of pyridazin-4-ylamine was performed in the same manner as for the preparation of 4-amino-3-bromo-2,6-dimethylpyridine. Chromatography on SiO2 (20% ethyl acetate in hexanes to 100% ethyl acetate, gradient, followed by 2% methanol in ethyl acetate) yielded 4-amino-3-bromopyridazine (first eluting: 15% yield) and 4-amino-5-bromopyridazine (second eluting: 5% yield) as tan solids.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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